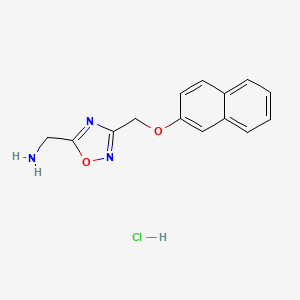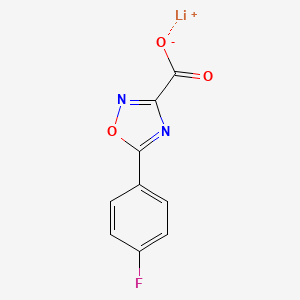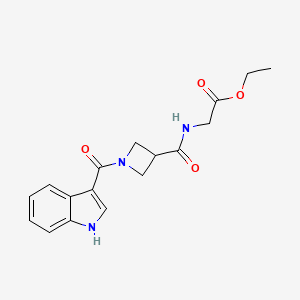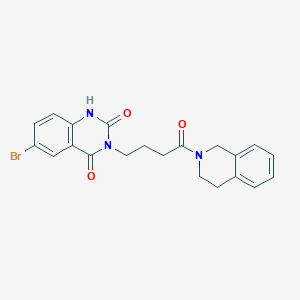![molecular formula C20H15ClN6O3S B2905924 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941911-57-5](/img/structure/B2905924.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a triazolopyrimidine core, and a chlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the triazolopyrimidine core: This involves the cyclization of suitable precursors under conditions such as Pd-catalyzed arylation and Noyori asymmetric hydrogenation.
Introduction of the chlorobenzyl group: This step can be performed using nucleophilic substitution reactions.
Thioacetamide linkage formation: This can be achieved through amidation reactions involving thiol derivatives and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The triazolopyrimidine core can be reduced using suitable reducing agents.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.
Mécanisme D'action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the triazolopyrimidine core could modulate biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar chemical properties.
Triazolopyrimidine derivatives: Compounds with the triazolopyrimidine core may exhibit similar biological activities.
Uniqueness
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is unique due to the combination of its structural features, which may impart distinct chemical and biological properties compared to other similar compounds .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3S/c21-13-3-1-12(2-4-13)8-27-19-18(25-26-27)20(23-10-22-19)31-9-17(28)24-14-5-6-15-16(7-14)30-11-29-15/h1-7,10H,8-9,11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUFKXZVCCNHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2905842.png)
![4-chloro-1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2905845.png)
![7-((2,4-dichlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2905846.png)
![2-Chloro-5-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2905847.png)
![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2905848.png)
![1-[(tert-butoxy)carbonyl]-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid](/img/structure/B2905851.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one](/img/structure/B2905852.png)
![4-Chloro-2-{[(4-methoxybenzyl)amino]methyl}phenol](/img/structure/B2905853.png)
![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B2905855.png)


![rac-tert-butyl(3aR,6aS)-6a-(aminomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate,trans](/img/structure/B2905861.png)

